molecular formula C10H21O5P B091414 Triethyl 2-phosphonobutyrate CAS No. 17145-91-4

Triethyl 2-phosphonobutyrate

Cat. No.: B091414
CAS No.: 17145-91-4
M. Wt: 252.24 g/mol
InChI Key: GYUCVQSNZFRDRL-UHFFFAOYSA-N
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Description

Triethyl 2-phosphonobutyrate is a useful research compound. Its molecular formula is C10H21O5P and its molecular weight is 252.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Triethyl 2-phosphonobutyrate has been used in studies focusing on the retina, such as understanding the effects of 2-amino-4-phosphonobutyrate on the On and Off pathways in the retina (Arkin & Miller, 1987).

  • It has played a role in the synthesis of chemical compounds, like the synthesis of Pyridyl-β-ketophosphonates, demonstrating its utility in creating complex molecules (Wieszczycka, Bukowski, & Framski, 2017).

  • This compound is significant in the development of DNA-based biological applications. It has been used to create alkynyl phosphonate DNA, a versatile chemistry for introducing diverse functionality for biological research (Krishna & Caruthers, 2012).

  • In the field of nucleic acid research, it has been utilized in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach (Sakatsume, Yamane, Takaku, & Yamamoto, 1990).

  • This compound's derivatives have been explored for their potential in desalination applications, such as in the preparation of polymer membranes for water purification (Wang, Zeng, He, Yao, Suresh, Bellare, Sridhar, & Wang, 2012).

  • The compound has also been studied for its role in creating polyphosphonium polymers, which show promise as efficient and non-toxic alternatives to polyammonium carriers in siRNA delivery (Ornelas-Megiatto, Wich, & Fréchet, 2012).

Mechanism of Action

Target of Action

Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .

Mode of Action

The exact mode of action of this compound is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.

Biochemical Pathways

This compound is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .

Result of Action

The result of this compound’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of this compound can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.

Safety and Hazards

Triethyl 2-phosphonobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17145-91-4
Record name Triethyl 2-phosphonobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 2-phoshonobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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